Gadolinium(III) acetate hydrate
CAS No.: 100587-93-7
Cat. No.: VC0025182
Molecular Formula: C6H11GdO7
Molecular Weight: 352.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100587-93-7 |
---|---|
Molecular Formula | C6H11GdO7 |
Molecular Weight | 352.4 |
IUPAC Name | acetic acid;gadolinium;hydrate |
Standard InChI | InChI=1S/3C2H4O2.Gd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
SMILES | CC(=O)O.CC(=O)O.CC(=O)O.O.[Gd] |
Introduction
Chemical Identity and Fundamental Properties
Gadolinium(III) acetate hydrate is characterized by specific chemical and physical properties that define its behavior in various applications and reactions.
Chemical Identification
The compound is precisely identified through various chemical parameters as detailed in the following table:
Parameter | Value |
---|---|
Chemical Name | Gadolinium(III) acetate hydrate |
Chemical Formula | Gd(CH₃COO)₃·xH₂O |
CAS Number | 100587-93-7 |
Molecular Weight | 334.39 g/mol (anhydrous form) |
EC Number | 240-204-9 |
MDL Number | MFCD00150116 |
The compound consists of a gadolinium(III) ion coordinated with three acetate groups and a variable number of water molecules, indicated by "x" in the formula .
Physical Properties
Gadolinium(III) acetate hydrate exhibits distinctive physical characteristics essential for its identification and application:
The compound's high water solubility makes it particularly useful in aqueous reactions, while its hygroscopic nature necessitates careful storage to prevent moisture absorption .
Structural Characteristics
Understanding the structural features of gadolinium(III) acetate hydrate provides insights into its chemical behavior and applications.
Molecular Structure
The tetrahydrate form of gadolinium acetate has been well-studied and can be represented with the formula [(Gd(OAc)₃(H₂O)₂)₂]·4H₂O, indicating a dimeric arrangement in the crystal structure . Each gadolinium center is coordinated by acetate groups and water molecules, with additional lattice water molecules completing the structure.
Magnetic Properties
One of the most notable properties of gadolinium(III) acetate tetrahydrate is its ground state ferromagnetism . This magnetic behavior arises from the electronic configuration of the gadolinium(III) ion, which contains seven unpaired electrons—the maximum possible for lanthanide ions. This property, combined with gadolinium's long electronic relaxation time (approximately 10⁻⁹ s) and large magnetic moment (7.9 BM), makes gadolinium compounds valuable for applications in magnetic resonance imaging (MRI) .
Synthesis Methods
Several synthetic routes have been developed for the preparation of gadolinium(III) acetate hydrate, with each method offering specific advantages.
Classical Synthesis from Gadolinium Oxide
The most common synthesis method involves the reaction of gadolinium oxide with acetic acid in aqueous conditions, as represented by the following chemical equation:
Gd₂O₃ + 6 HOAc + 5 H₂O → [(Gd(OAc)₃(H₂O)₂)₂]·4H₂O
This direct reaction provides a straightforward route to the tetrahydrate form of the compound.
Laboratory Synthesis Protocol
A detailed laboratory procedure for synthesizing gadolinium(III) acetate hydrate involves the following steps:
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Combining gadolinium oxide (Gd₂O₃, 3.63 g, 10 mmol) with concentrated acetic acid (4.6 mL, 80 mmol) and distilled water (12.4 mL)
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Heating the mixture under reflux at approximately 90°C for 60 minutes to ensure complete dissolution
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Removing excess acetic acid and water using a rotary evaporator at 50°C
This method produces high-purity gadolinium(III) acetate hydrate suitable for applications in research and materials synthesis.
Optimized Industrial Process
An alternative synthesis approach more suitable for larger-scale production includes:
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Combining 35-45 mL of analytically pure glacial acetic acid with 0.0008-0.0012 mol of gadolinium oxide
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Stirring the mixture evenly and refluxing at 60-120°C until the solution becomes transparent
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Adding 5.0-7.0 mL of deionized water and continuing to stir at 60-120°C until clarity is achieved
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Evaporating the reaction liquid with a rotary evaporator until dry
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Vacuum-drying the resulting solid to obtain white powder gadolinium acetate
This process offers advantages including acetic acid recovery and reuse, higher product yield and purity, and reduced environmental impact .
Chemical Reactivity and Related Compounds
Gadolinium(III) acetate hydrate participates in various chemical transformations and serves as a precursor for more complex compounds.
Formation of Complexes
The gadolinium center in the acetate hydrate can coordinate with additional ligands to form new complexes. For example, a reaction with acetylacetone in the presence of triethylamine in methanol yields the complex [Gd₄(CH₃COO)₄(acac)₈(H₂O)₄] .
Precursor for Nanomaterials
The compound serves as an important precursor in the synthesis of gadolinium-based nanomaterials. For instance, in the preparation of β-NaGdF₄ nanocrystals:
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Gadolinium acetate hydrate is combined with oleic acid and 1-octadecene and heated to 150°C under nitrogen
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After cooling, a methanol solution containing NH₄F and NaOH is added
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The mixture is heated to remove methanol, then raised to 290°C for crystallization
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The resulting nanocrystals are precipitated with ethanol, isolated by centrifugation, and purified
These nanomaterials have applications in biomedical imaging and diagnostics.
Applications and Utilization
Gadolinium(III) acetate hydrate finds applications across multiple fields, leveraging the unique properties of gadolinium.
Research and Laboratory Applications
The compound serves as a valuable laboratory reagent, particularly as a source of gadolinium(III) ions for various chemical studies and syntheses .
Materials Science Applications
In materials science, gadolinium(III) acetate hydrate contributes to the development of:
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Optical glasses with specialized properties
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Structural ceramics
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Electrical components
Biomedical Applications
The compound's most significant emerging applications are in biomedicine, where it serves as a precursor for:
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Upconverting nanomaterials doped with lanthanide ions (such as Yb³⁺/Er³⁺ or Yb³⁺/Tm³⁺) that exhibit significant upconversion luminescence
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Multimodal contrast agents that can serve for fluorescence imaging, CT, and MRI
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Core-shell nanostructures with enhanced properties for biomedical imaging
These applications leverage gadolinium's high atomic number (which strongly absorbs X-rays) and its ability to enhance water proton relaxation rates due to its seven unpaired electrons .
Proper personal protective equipment, including gloves and eye protection, should be used when handling this compound .
Environmental and Disposal Considerations
For environmentally responsible handling:
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The compound should be offered to licensed disposal companies when surplus
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It can be dissolved or mixed with combustible solvent and burned in a chemical scrubber
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Contaminated packaging should be disposed of as unused product
It's noteworthy that according to the International Agency for Research on Cancer (IARC), no component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen .
Current Research and Future Perspectives
Research involving gadolinium(III) acetate hydrate continues to advance, particularly in nanomaterials and biomedical applications.
Advances in Nanomaterial Synthesis
Current research focuses on using gadolinium(III) acetate hydrate to develop:
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More efficient syntheses of gadolinium-based nanoparticles
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Core-shell nanostructures with enhanced properties
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Upconverting nanomaterials with improved performance for biomedical applications
Multi-Modal Imaging Applications
The unique properties of gadolinium make compounds derived from gadolinium(III) acetate hydrate valuable for developing contrast agents that combine:
These multi-modal contrast agents represent a significant advancement in medical imaging technology.
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